molecular formula C27H33N5O2 B11242287 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11242287
M. Wt: 459.6 g/mol
InChI Key: RAQJDCXFOIFJOP-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing neurotransmitter release and signal transduction pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.

Properties

Molecular Formula

C27H33N5O2

Molecular Weight

459.6 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H33N5O2/c1-19-18-24(29-22-10-12-23(34-5)13-11-22)30-26(28-19)32-16-14-31(15-17-32)25(33)20-6-8-21(9-7-20)27(2,3)4/h6-13,18H,14-17H2,1-5H3,(H,28,29,30)

InChI Key

RAQJDCXFOIFJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

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